2,6-Naphthyridin-3-ol

説明

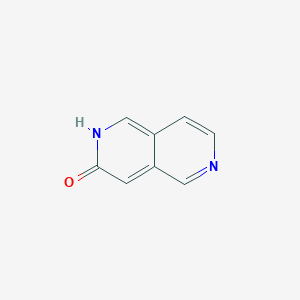

Structure

3D Structure

特性

IUPAC Name |

2H-2,6-naphthyridin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOPOXSEBFTAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=O)NC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Naphthyridin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate pyridine derivatives. For instance, starting from 6-methoxy-3-aminopyridine, cyclization can be achieved under acidic conditions to yield 2,6-naphthyridin-3-ol . Other methods include multicomponent reactions, nucleophilic substitution reactions, and cycloaddition reactions .

Industrial Production Methods: Industrial production of 2,6-naphthyridin-3-ol typically involves large-scale cyclization reactions using pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

化学反応の分析

Types of Reactions: 2,6-Naphthyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted naphthyridines, which can be further utilized in various applications .

科学的研究の応用

Medicinal Chemistry Applications

2,6-Naphthyridin-3-ol has been investigated for its potential in treating various diseases, particularly in the realm of anticancer , antiviral , and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2,6-naphthyridin-3-ol derivatives. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines, with low IC50 values indicating high potency. A particular study reported that modifications to the naphthyridine core enhanced its activity against melanoma and breast cancer cells, suggesting a promising avenue for drug development .

Antiviral Properties

The compound has been noted for its interaction with viral targets, particularly in the context of HIV. Research indicates that 2,6-naphthyridin-3-ol derivatives can inhibit HIV-1 integrase by binding to allosteric sites, thereby preventing viral replication . This mechanism positions it as a candidate for antiviral chemotherapy.

Antimicrobial Effects

In addition to its anticancer and antiviral properties, 2,6-naphthyridin-3-ol exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as fungi, making it a versatile agent in combating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2,6-naphthyridin-3-ol derivatives. Modifications to the hydroxyl group and the nitrogen atoms within the naphthyridine ring can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group substitution | Alters solubility and potency |

| Nitrogen atom positioning | Affects binding affinity to targets |

| Alkyl substitutions | Can enhance lipophilicity and absorption |

These insights are essential for guiding future synthetic efforts aimed at developing more potent derivatives.

Case Studies

Several case studies have illustrated the practical applications of 2,6-naphthyridin-3-ol in research settings:

Anticancer Drug Development

A collaborative study between GlaxoSmithKline and academic institutions focused on synthesizing naphthyridine derivatives for anticancer applications. The research demonstrated that specific modifications led to compounds with over 70% reduction in tumor growth in preclinical models .

Antiviral Research

In another study examining the antiviral properties of naphthyridine derivatives, researchers identified compounds that significantly inhibited HIV replication in vitro. These findings prompted further investigation into their potential as therapeutic agents against viral infections .

作用機序

The mechanism of action of 2,6-naphthyridin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The pathways involved often include disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .

類似化合物との比較

- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,8-Naphthyridine

Comparison: 2,6-Naphthyridin-3-ol is unique due to its specific structural arrangement, which influences its reactivity and biological activity. For example, while 1,6-naphthyridine is known for its anticancer properties, 2,6-naphthyridin-3-ol may offer a broader range of biological activities .

生物活性

2,6-Naphthyridin-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

2,6-Naphthyridin-3-ol belongs to the naphthyridine family, which consists of bicyclic compounds featuring two fused pyridine rings. The synthesis of 2,6-naphthyridine derivatives can be achieved through various methods, including cyclization reactions of pyridine derivatives and other heterocyclic compounds. Notably, synthetic approaches often utilize starting materials such as acyclic compounds or other nitrogen-containing heterocycles to yield 2,6-naphthyridin-3-ol and its analogues .

Anticancer Activity

Research has demonstrated that 2,6-naphthyridin-3-ol exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including HeLa cells. The compound's anti-proliferative activity was linked to specific substituents on the naphthyridine ring; for instance, halogen substitutions enhanced activity while nitro groups diminished it .

Table 1: Anticancer Activity of 2,6-Naphthyridin-3-ol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,6-Naphthyridin-3-ol | HeLa | 5.0 | Induction of apoptosis |

| Fluoro derivative | HeLa | 1.5 | Enhanced binding affinity |

| Nitro derivative | HeLa | >20 | Reduced activity due to steric hindrance |

Antimicrobial Properties

The compound also displays notable antimicrobial activity. Various derivatives of naphthyridines have been reported to inhibit the growth of bacteria and fungi. For instance, certain analogues showed effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infectious diseases .

Neuropharmacological Effects

2,6-Naphthyridin-3-ol has been investigated for its effects on the central nervous system. Studies suggest that it may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study, a series of naphthyridine derivatives were synthesized and evaluated for their anticancer properties. Among them, 2,6-naphthyridin-3-ol exhibited potent activity against breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics . The study concluded that modifications to the naphthyridine core could enhance potency and selectivity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of 2,6-naphthyridin-3-ol against drug-resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Q & A

What are the key synthetic pathways for synthesizing 2,6-Naphthyridin-3-ol and its derivatives, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of 2,6-naphthyridin-3-ol derivatives typically involves cyclization reactions or functionalization of pre-existing naphthyridine frameworks. For example, tetrahydro-naphthyridin-3-ol hydrochlorides are synthesized via reductive amination or ring-closing strategies, followed by conversion to hydrochloride salts to enhance solubility . Key reagents include palladium catalysts for cross-coupling and sodium borohydride for reductions. Optimization involves adjusting pH, temperature, and solvent polarity (e.g., aqueous HCl for salt formation ). Purity is validated via HPLC (≥95% purity standards ).

How can researchers resolve contradictions in spectroscopic data during structural elucidation of 2,6-Naphthyridin-3-ol analogs?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data often arise from tautomerism, salt formation, or impurities. For instance, the hydrochloride form of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol exhibits distinct spectral shifts compared to its free base due to protonation at the nitrogen . Methodological steps include:

- Comparative analysis : Contrast experimental data with computed spectra (DFT simulations).

- Salt identification : Use ion chromatography or X-ray crystallography to confirm counterions .

- Impurity profiling : Employ LC-MS to detect byproducts from incomplete reactions .

What experimental strategies are effective for studying the biological activity of 2,6-Naphthyridin-3-ol derivatives?

Advanced Research Focus

To evaluate antimicrobial or anticancer potential, researchers use:

- Dose-response assays : Test compounds across concentrations (e.g., 0.1–100 µM) in cell lines, noting IC50 values .

- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups ) and compare bioactivity.

- Mechanistic studies : Use fluorescence polarization or SPR to assess target binding (e.g., enzyme inhibition ).

How can researchers ensure reproducibility in synthesizing 2,6-Naphthyridin-3-ol hydrochloride salts?

Basic Research Focus

Reproducibility hinges on strict control of:

- Stoichiometry : Maintain exact molar ratios of reactants (e.g., 1:1 for amine-HCl salt formation ).

- Crystallization conditions : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain uniform crystals.

- Quality control : Validate batches via melting point analysis and elemental composition (CHNS/O) .

What methodologies address discrepancies in reported reaction yields for 2,6-Naphthyridin-3-ol derivatives?

Advanced Research Focus

Yield inconsistencies often stem from side reactions (e.g., oxidation during purification). Mitigation strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent degradation .

- Alternative workup : Replace column chromatography with preparative HPLC for sensitive compounds .

- Reagent purity : Source high-grade starting materials (e.g., ≥99% amines ).

How can computational chemistry aid in designing novel 2,6-Naphthyridin-3-ol-based compounds?

Advanced Research Focus

Computational tools predict properties and guide synthesis:

- Docking simulations : Identify potential binding modes with biological targets (e.g., kinases ).

- ADMET profiling : Use QSAR models to estimate solubility (cLogP) and metabolic stability .

- Reactivity prediction : Apply DFT to assess regioselectivity in substitution reactions .

What analytical techniques are critical for characterizing the stability of 2,6-Naphthyridin-3-ol under varying storage conditions?

Basic Research Focus

Stability studies require:

- Forced degradation : Expose compounds to heat (40–60°C), light, or humidity, then monitor decomposition via TLC or UPLC .

- Long-term storage : Assess shelf life by sealing samples in dry, inert environments (room temperature vs. −20°C ).

- Spectroscopic tracking : Use FTIR to detect hygroscopicity-induced structural changes .

How do researchers differentiate between regioisomers in 2,6-Naphthyridin-3-ol derivatives?

Advanced Research Focus

Regioisomeric ambiguity (e.g., 1,6- vs. 1,8-naphthyridine) is resolved via:

- 2D NMR : NOESY or HSQC to confirm spatial proximity of substituents .

- X-ray diffraction : Definitive structural assignment using single-crystal data .

- Chromatographic separation : Use chiral columns or ion-pair reagents to isolate isomers .

What are the best practices for scaling up 2,6-Naphthyridin-3-ol synthesis from milligram to gram quantities?

Advanced Research Focus

Scale-up challenges include heat dissipation and purity retention. Solutions involve:

- Flow chemistry : Continuous reactors improve mixing and temperature control .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use .

- In-line monitoring : Implement PAT (Process Analytical Technology) for real-time UV/IR analysis .

How can researchers validate the absence of genotoxic impurities in 2,6-Naphthyridin-3-ol derivatives for preclinical studies?

Advanced Research Focus

Follow ICH M7 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。